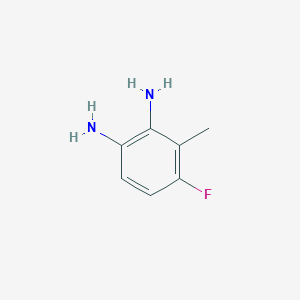

4-氟-3-甲基苯-1,2-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

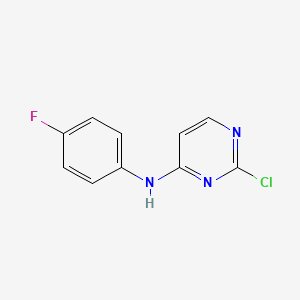

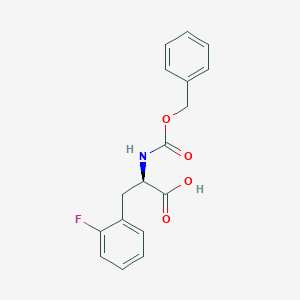

4-Fluoro-3-methylbenzene-1,2-diamine, also known by its Inchi Code 1S/C7H9FN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3 , is an organic compound with potential implications in various fields of research and industry.

Synthesis Analysis

The synthesis of 1,2-diamines, such as 4-Fluoro-3-methylbenzene-1,2-diamine, can be achieved through a Rh (III)-catalyzed aziridination of alkenes with subsequent ring opening by primary or secondary amines . Iodine can also catalyze stereospecific 1,2-diaminations of unactivated alkenes .Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-methylbenzene-1,2-diamine is C7H9FN2 . Its molecular weight is 140.16 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-3-methylbenzene-1,2-diamine include a molecular weight of 140.16 g/mol. It should be stored in a dark place, in an inert atmosphere, at room temperature .科学研究应用

Organic Synthesis

4-Fluoro-3-methylbenzene-1,2-diamine: is a valuable intermediate in organic synthesis. Its unique structure allows for the introduction of fluorine and amine functionalities into complex molecules. This compound can be used to synthesize various pharmaceuticals, where the fluorine atom’s presence often increases metabolic stability and alters the biological activity of the molecules .

Pharmaceutical Research

In pharmaceutical research, 4-Fluoro-3-methylbenzene-1,2-diamine serves as a building block for the development of new drugs. It can be used to create compounds with potential therapeutic applications, such as antitumor agents, due to its ability to interact with biological targets through hydrogen bonding and aromatic interactions .

Agrochemical Production

This chemical is also used in the production of agrochemicals. Its derivatives can act as intermediates in the synthesis of herbicides and pesticides. The fluorine atom in particular is known for enhancing the activity and selectivity of agrochemical compounds .

Dye Manufacturing

In the dye industry, 4-Fluoro-3-methylbenzene-1,2-diamine is utilized to produce colorants and pigments. The amine groups can undergo diazotization reactions, which are fundamental in creating azo dyes, known for their vivid colors and stability .

Material Science

The compound finds applications in material science, particularly in the development of novel polymers and coatings. The presence of both amine and fluorine groups allows for cross-linking reactions that can enhance the material properties, such as thermal stability and chemical resistance .

Analytical Chemistry

Lastly, in analytical chemistry, 4-Fluoro-3-methylbenzene-1,2-diamine can be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reactant in the detection of specific analytes .

安全和危害

作用机制

Target of Action

As a benzene derivative, it may interact with various biological targets, including enzymes and receptors, depending on its specific chemical structure and functional groups .

Mode of Action

Benzene derivatives often undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . The presence of the fluorine and amine groups in 4-Fluoro-3-methylbenzene-1,2-diamine may influence the reactivity and selectivity of these reactions.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be 1.35 , which may influence its distribution within the body.

属性

IUPAC Name |

4-fluoro-3-methylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGAKWLMABPVAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622085 |

Source

|

| Record name | 4-Fluoro-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methylbenzene-1,2-diamine | |

CAS RN |

485832-95-9 |

Source

|

| Record name | 4-Fluoro-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1322142.png)